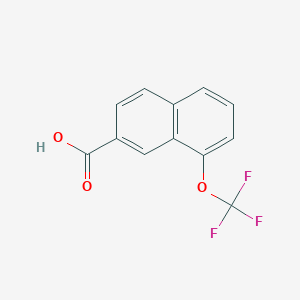

1-(Trifluoromethoxy)naphthalene-7-carboxylic acid

Description

1-(Trifluoromethoxy)naphthalene-7-carboxylic acid is a naphthalene derivative featuring a trifluoromethoxy (-OCF₃) group at position 1 and a carboxylic acid (-COOH) group at position 6. The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated substituents, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for biological activity .

Properties

Molecular Formula |

C12H7F3O3 |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

8-(trifluoromethoxy)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17) |

InChI Key |

MFUVEWIXBDDSRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the use of trifluoromethoxy reagents in the presence of a suitable catalyst to achieve the desired substitution on the naphthalene ring. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid involves its interaction with various molecular targets. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid and its analogs:

Table 1: Comparative Analysis of Naphthalene Derivatives

Key Comparisons

Functional Group Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

- In 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride, the -CF₃ group and reactive -COCl moiety make it a precursor for synthesizing carboxylic acids via hydrolysis .

- Difluoromethyl (-CF₂H) vs. Trifluoromethoxy (-OCF₃):

- The -CF₂H group in 1-(Difluoromethyl)naphthalene-7-carboxylic acid offers lower lipophilicity (LogP ~2.5) compared to -OCF₃ (estimated LogP ~3.2), influencing solubility and membrane permeability .

Biological and Chemical Reactivity

- Carboxylic Acid (-COOH) vs. Carbonyl Chloride (-COCl):

- The -COOH group in the target compound enables salt formation and hydrogen bonding, crucial for interactions with biological targets. In contrast, -COCl derivatives (e.g., ) are reactive intermediates used in amide or ester synthesis .

- Electron-Withdrawing Effects:

- Both -OCF₃ and -CF₃ are strong electron-withdrawing groups, but -OCF₃ introduces an oxygen atom, which may alter the electronic density of the naphthalene ring and influence regioselectivity in substitution reactions.

Applications Pharmaceuticals: Compounds like 1-(Difluoromethyl)naphthalene-7-carboxylic acid () are explored as kinase inhibitors, while trifluoromethoxy derivatives may offer improved metabolic stability in drug candidates . Materials Science: The cyano (-CN) and -CF₃ groups in 1-Cyano-7-(trifluoromethyl)naphthalene () are leveraged in electronic materials due to their electron-deficient aromatic systems .

Research Findings

- Synthetic Routes: Analogous to , the target compound could be synthesized via hydrolysis of a carbonyl chloride precursor (e.g., 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride) under basic conditions .

- Toxicity: Limited data exist for trifluoromethoxy-naphthalene derivatives, but methyl- and halogenated naphthalenes () highlight the need for detailed toxicological studies .

Biological Activity

1-(Trifluoromethoxy)naphthalene-7-carboxylic acid is an organic compound characterized by a naphthalene ring with a trifluoromethoxy group at the 1-position and a carboxylic acid group at the 7-position. Its molecular formula is CHFO, with a molecular weight of approximately 256.18 g/mol. The unique structural features of this compound suggest significant potential for various biological activities, particularly in therapeutic applications.

Structural Characteristics

The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which can influence its interactions within biological systems. The carboxylic acid moiety allows for participation in various chemical reactions, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound may interact with multiple biological targets, leading to potential therapeutic applications. The compound's unique structure may allow it to function as an efflux pump inhibitor, which is crucial in combating antibiotic resistance in pathogenic bacteria .

In Vitro Studies

In vitro studies have shown that compounds with similar structural frameworks exhibit significant antibacterial and antiparasitic activities. For instance, certain naphthoquinone derivatives have demonstrated potent activity against Plasmodium falciparum, indicating that structural modifications can enhance biological efficacy .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC/IC50 Values |

|---|---|---|

| This compound | Potential EPI | Not yet established |

| 2-amino naphthoquinones | Antiplasmodial | IC50 = 0.0049 μg/mL |

| NMP (N-Methylpyridinium) | Antibiotic Synergy | MIC = 400 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may enhance binding affinity to specific enzymes or receptors involved in metabolic pathways, thereby modulating cellular responses.

Case Studies

Recent studies have explored the use of similar compounds as efflux pump inhibitors (EPIs) against Gram-negative bacteria such as Pseudomonas aeruginosa. These studies highlight the importance of structural features in enhancing the activity of EPIs. For example, compounds that effectively inhibit efflux pumps can significantly lower the MIC of co-administered antibiotics, demonstrating a synergistic effect .

Table 2: Efficacy of Efflux Pump Inhibitors

| Compound Name | Target Bacteria | Effect on Antibiotic Efficacy |

|---|---|---|

| PAβN | Pseudomonas aeruginosa | 16-fold increase with levofloxacin |

| Compound 2 | E. coli | Reduces MIC by 8-fold |

Q & A

Q. What are the standard synthetic routes for 1-(Trifluoromethoxy)naphthalene-7-carboxylic acid?

The synthesis typically involves introducing the trifluoromethoxy group onto a naphthalene precursor via nucleophilic substitution or fluorination techniques, followed by carboxylation at the 7-position. Key steps include:

- Trifluoromethoxy introduction : Use of reagents like trifluoromethyl iodide in polar aprotic solvents (e.g., THF or DCM) with catalysts (e.g., Pd complexes) .

- Carboxylation : Controlled oxidation or carbonation reactions under inert atmospheres. Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize side products and maximize yield.

Q. What analytical techniques confirm the structure and purity of this compound?

Standard characterization methods include:

- Spectroscopy : ¹H and ¹⁹F NMR to verify substituent positions and electronic environments .

- Chromatography : HPLC or UPLC for purity assessment (>98% purity threshold).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 256.18) .

- X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing .

Q. What are the key applications of this compound in biochemical research?

It is used as:

- Enzyme inhibitor : Probes active sites in oxidoreductases (e.g., dihydroorotate dehydrogenase) via fluorinated aromatic interactions .

- Pharmacophore : Structural motifs guide drug design for anti-inflammatory or anticancer agents .

Advanced Research Questions

Q. How does the trifluoromethoxy group's position influence electronic properties and reactivity?

The electron-withdrawing trifluoromethoxy group at the 7-position reduces electron density on the naphthalene ring, directing electrophilic substitutions to specific sites (e.g., para to the carboxylic acid). Comparative studies (e.g., positional isomers in ) show that substituent placement alters binding affinities by up to 10-fold in enzyme assays .

Q. What methodologies optimize reaction yields during synthesis?

Strategies include:

- Solvent screening : DCM enhances trifluoromethoxy group stability, while THF improves reagent solubility .

- Design of Experiments (DOE) : Multi-variable analysis identifies optimal temperature (e.g., 60–80°C) and catalyst ratios.

- Stepwise purification : Column chromatography or recrystallization minimizes impurities post-carboxylation .

Q. How should researchers address discrepancies in reported toxicological data?

Apply risk of bias assessment tools (e.g., Table C-6 and C-7 in ) to evaluate:

- Randomization : Were exposure levels adequately randomized in animal studies? .

- Outcome reporting : Were all measured endpoints (e.g., hepatic toxicity) disclosed? Conflicting data may stem from unaccounted variables like metabolic differences in model organisms or inconsistent dose metrics .

Q. What computational approaches predict biological target interactions?

- Molecular docking : Simulates binding to enzymes like DHODH (dihydroorotate dehydrogenase), with binding energy thresholds (< -8 kcal/mol indicating high affinity) .

- QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., trifluoromethoxy’s Hammett σₚ value = +0.54) .

Q. How does lipophilicity impact pharmacokinetics?

The trifluoromethoxy group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility.

- ADMET profiling : In vitro assays (e.g., Caco-2 permeability) and metabolic stability tests in liver microsomes guide lead optimization .

Q. What safety protocols are recommended for handling this compound?

Follow fluorinated compound guidelines :

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Segregate halogenated waste per EPA regulations (e.g., 40 CFR Part 261) .

Q. How are enzyme inhibition assays validated for specificity?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., resorufin-based assays for oxidoreductases).

- Counter-screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.